
A-1210477
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A-1210477 is an inhibitor of the antiapoptotic Bcl-2 family protein myeloid cell leukemia-1 (Mcl-1; Ki = 0.43 nM and IC50 = 26.2 nM) that demonstrates >100-fold selectivity over other Bcl-2 family members (Kis > 0.66 µM for Bcl-2, Bcl-XL, Bcl-W, and Bfl-1). It has been shown to disrupt the interaction between Mcl-1 and pro-apoptotic BIM, inducing the hallmarks of apoptosis in Mcl-1-dependent multiple myeloma and non-small cell lung cancer cell lines.
This compound is a potent and selective MCL-1 inhibitor. This compound induces the hallmarks of intrinsic apoptosis and demonstrates single agent killing of multiple myeloma and non-small cell lung cancer cell lines. This compound synergizes with the BCL-2/BCL-XL inhibitor navitoclax to kill a variety of cancer cell lines. This compound is a potential therapeutics for the treatment of cancer. The anti-apoptotic protein MCL-1 is a key regulator of cancer cell survival and a known resistance factor for small-molecule BCL-2 family inhibitors such as ABT-263 (navitoclax), making it an attractive therapeutic target.
Wissenschaftliche Forschungsanwendungen
Krebsforschung: MCL-1 als Ziel in der Onkologie
A-1210477 wurde als potenter Inhibitor von MCL-1 identifiziert, einem Mitglied der BCL-2-Proteinfamilie. Es zeigt eine hohe Affinität (Ki = 0,43 nM) und Selektivität, was es zu einem wertvollen Werkzeug in der Krebsforschung macht {svg_1}. Die Verbindung ist wirksam bei der Induktion von Apoptose in MCL-1-abhängigen Krebszellkulturen, wie z. B. multiplem Myelom H929, NSCLC H2110 und NSCLC H23, indem sie deren Überleben hemmt {svg_2}.
Arzneimittelsynergie: Steigerung der Wirksamkeit anderer Antitumormittel
Diese Verbindung potenziert die Wirkung anderer BCL-2/BCL-XL-Inhibitoren wie ABT-263 (Navitoclax), was zu einer verstärkten Abtötung von Krebszellen in Kulturen führt, in denen ABT-263 allein unwirksam ist {svg_3}. Diese synergistische Wirkung ist entscheidend für die Entwicklung von Kombinationstherapien, die Resistenzmechanismen in Krebszellen überwinden können.
Molekularbiologie: Untersuchung von Protein-Protein-Interaktionen
This compound kann verwendet werden, um die Interaktionen zwischen MCL-1 und pro-apoptotischen Proteinen wie BIM zu untersuchen. Die Störung dieser Interaktionen in lebenden Zellen kann Einblicke in die intrinsischen Apoptosewege und die Rolle von MCL-1 bei der Aufrechterhaltung der zellulären Homöostase liefern {svg_4}.
Proteomik: Überwachung von Veränderungen der Proteinexpression
Es wurde gezeigt, dass die Behandlung mit this compound zu einer zellulären MCL-1-Aufregulierung führt, wahrscheinlich aufgrund der Blockierung seiner Interaktion mit BH3-only-Proteinen wie NOXA und MULE, die die MCL-1-Ubiquitylierung für den proteasomalen Abbau vermitteln {svg_5}. Dieser Effekt kann mit proteomischen Ansätzen untersucht werden, um Veränderungen der Proteinexpression und -stabilität zu überwachen.
Wirkmechanismus
Target of Action
A-1210477 is a potent and selective inhibitor of MCL-1 . MCL-1, a member of the BCL-2 family, is an anti-apoptotic protein that is frequently amplified in cancer . It plays a key role in cancer cell survival .
Mode of Action
This compound specifically binds to MCL-1 with an affinity of 0.45 nM , disrupting the MCL-1/BIM complexes . This disruption induces apoptosis only in cell lines that show dependency on MCL-1 protein . It also inhibits MCL-1/NOXA interactions .
Biochemical Pathways
The compound’s action affects the mitochondrial apoptotic pathway, which is controlled by the BCL-2 family proteins . By inhibiting MCL-1, this compound disrupts the balance between pro-apoptotic and anti-apoptotic BCL-2 family proteins, triggering apoptosis .
Result of Action
This compound induces apoptosis in multiple myeloma and non-small cell lung cancer cell lines . It also demonstrates single-agent killing of MCL-1-dependent cancer cells . Furthermore, it has been shown to synergize with navitoclax, a BCL-2/BCL-XL inhibitor, to induce apoptosis in various cancer cell lines .
Action Environment
The effectiveness of this compound can be influenced by the cellular environment, particularly the expression levels of MCL-1. For instance, cell lines with high MCL-1 levels are less sensitive to BCL-2/BCL-XL antagonists but are sensitive to this compound . .
Eigenschaften
IUPAC Name |
7-[5-[[4-[4-(dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-1-(2-morpholin-4-ylethyl)-3-(3-naphthalen-1-yloxypropyl)indole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H55N7O7S/c1-33-43(41(49(4)47-33)32-60-36-19-17-35(18-20-36)51-22-24-52(25-23-51)61(56,57)48(2)3)40-14-8-13-38-39(15-9-29-59-42-16-7-11-34-10-5-6-12-37(34)42)45(46(54)55)53(44(38)40)26-21-50-27-30-58-31-28-50/h5-8,10-14,16-20H,9,15,21-32H2,1-4H3,(H,54,55) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVAWGSQPHFXKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC3=C2N(C(=C3CCCOC4=CC=CC5=CC=CC=C54)C(=O)O)CCN6CCOCC6)COC7=CC=C(C=C7)N8CCN(CC8)S(=O)(=O)N(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H55N7O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
850.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does A-1210477 interact with its target MCL-1?
A1: this compound binds directly to the BH3-binding groove of MCL-1, mimicking the interaction of pro-apoptotic BH3-only proteins. [] This disrupts the interaction between MCL-1 and pro-apoptotic proteins like BAK and BIM, freeing them to induce apoptosis. [, , , ]
Q2: What are the downstream effects of MCL-1 inhibition by this compound?
A2: By inhibiting MCL-1, this compound promotes the activation of pro-apoptotic proteins like BAK and BAX. [, , ] This leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, ultimately triggering apoptosis. [, , ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C43H49N7O7S, and its molecular weight is 792.0 g/mol.
Q4: What is known about the stability of this compound under various conditions and potential formulation strategies to improve its stability, solubility, or bioavailability?
A4: While the research focuses on the biological activity of this compound, specific details regarding its stability under various conditions and formulation strategies are not explicitly provided.
Q5: Which cancer cell lines are sensitive to this compound in vitro?
A5: this compound has demonstrated efficacy against a variety of cancer cell lines in vitro, including:
- Acute Myeloid Leukemia (AML): OCI-AML3, MOLM13, MV4-11, HL-60, KG-1, Kasumi [, , , , ]
- Acute Lymphoblastic Leukemia (ALL): Bal-KHc []
- Multiple Myeloma: H929, MM.1S [, ]
- Cervical Cancer: HeLa, C33A, SiHa, CaSki []
- Esophageal Squamous Cell Carcinoma (ESCC): 4-nitroquinoline-1-oxide (4-NQO)-induced ESCC mouse model []
- Triple-Negative Breast Cancer (TNBC): MDA-MB-231 [, , ]
- Diffuse Large B Cell Lymphoma (DLBCL): U-2946 []
Q6: Has this compound shown efficacy in vivo, and if so, in which animal models?
A6: Yes, this compound has shown promising antitumor activity in vivo:
- AML: this compound reduced AML cell burden in xenograft mouse models using MOLM13 and patient-derived AML cells. []
- ESCC: this compound decreased tumor formation and weight loss in a dose-dependent manner in a mouse model of ESCC induced by 4-NQO. []
Q7: Are there any clinical trials currently underway with this compound?
A7: While this compound has shown promising preclinical results, the provided research does not mention any ongoing clinical trials.
Q8: What are the known mechanisms of resistance to this compound?
A8: Research suggests that resistance to this compound can emerge through:
- Upregulation of other anti-apoptotic BCL-2 family members: Increased expression of BCL-XL, BCL-2 A1, or BFL-1 has been observed in some this compound-resistant cells. [, , ]
- Activation of alternative pro-survival pathways: Increased activity of the MAPK pathway, leading to elevated MCL-1 expression, has been linked to this compound resistance. []
- Metabolic reprogramming: Targeting glutamine metabolism can sensitize resistant cells to this compound, suggesting metabolic adaptation as a resistance mechanism. [, ]
Q9: Does cross-resistance exist between this compound and other anti-cancer agents?
A9: The research highlights a potential for cross-resistance between this compound and venetoclax (ABT-199), a BCL-2 selective inhibitor. Venetoclax treatment can lead to upregulation of MCL-1, conferring resistance to this compound. [] Conversely, this compound can overcome resistance to ABT-737, a BCL-2/BCL-XL inhibitor, in AML cells by targeting MCL-1. []
Q10: Which combination therapies involving this compound have shown promise in preclinical studies?
A10: this compound has demonstrated synergistic anti-cancer activity in combination with several agents, including:
- Other BH3 mimetics: Combining this compound with venetoclax (ABT-199), ABT-263 (navitoclax), or A-1155463 (BCL-XL inhibitor) has shown synergistic effects in various cancer cell lines. [, , , , , ]
- CDK9 inhibitors: Co-administration of this compound with CDK9 inhibitors downregulates MCL-1 expression and enhances apoptosis in ABT-199-resistant cells. []
- MEK inhibitors: Combined treatment with this compound and the MEK inhibitor cobimetinib effectively reverses apoptosis resistance in BRAFV600E-mutant colorectal cancer cells by suppressing MCL-1 expression. [, ]
- mTOR inhibitors: this compound synergizes with mTOR inhibitors like AZD2014 and rapamycin to induce apoptosis in AML cells, suggesting a role for mTOR signaling in this compound resistance. []
Q11: What is the rationale for combining this compound with other agents?
A11: Combining this compound with other agents aims to:
- Overcome resistance mechanisms: Targeting multiple anti-apoptotic proteins or pro-survival pathways can enhance efficacy and potentially prevent or delay resistance development. [, , , , , , , , ]
- Achieve synergistic cytotoxicity: Combining this compound with other drugs can induce greater cell death than either agent alone. [, , , , , ]
Q12: Are there any known biomarkers to predict the efficacy of this compound or monitor treatment response?
A12: The level of MCL-1 expression in cancer cells is suggested as a potential biomarker for predicting sensitivity to this compound. [, , ] Additionally, the ratio of BIM to BCL-2 has been implicated as a predictor of sensitivity to ABT-199, and considering the interplay between MCL-1 and BCL-2, this ratio could potentially be investigated for this compound as well. []
Q13: Have there been any studies exploring targeted delivery strategies for this compound?
A13: One study describes a biomimetic nanomedicine utilizing apolipoprotein E (ApoE) peptide-decorated red blood cell membrane and pH-sensitive dextran nanoparticles for brain-targeted delivery of this compound in combination with ABT-263 for glioblastoma therapy. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


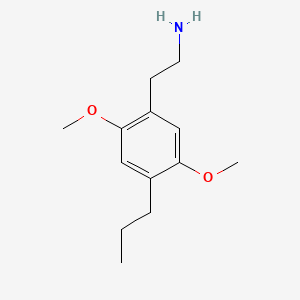
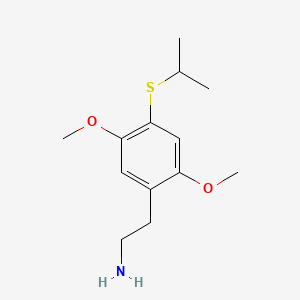
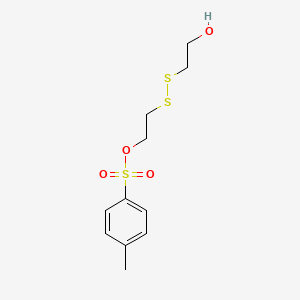

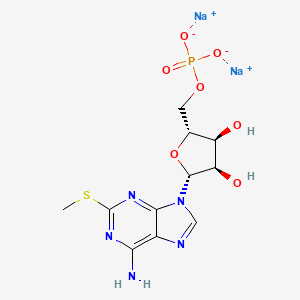



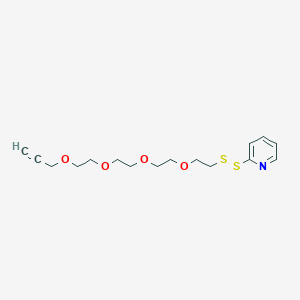
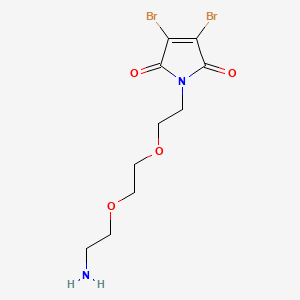
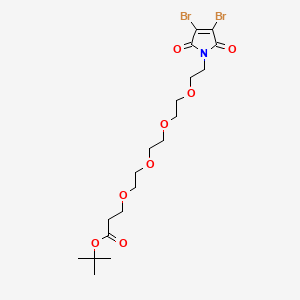

![3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one](/img/structure/B604973.png)